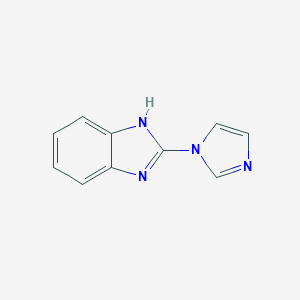

2-Imidazol-1-Yl-1h-Benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-2-4-9-8(3-1)12-10(13-9)14-6-5-11-7-14/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPYXJCCKORRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Imidazol 1 Yl 1h Benzimidazole and Its Derivatives

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 2-imidazol-1-yl-1H-benzimidazole (B38484), the primary disconnection points involve the bonds forming the heterocyclic rings. The most logical strategy involves disconnecting the C-N bonds of the benzimidazole (B57391) ring. This leads to two key precursor fragments: an o-phenylenediamine (B120857) derivative and a synthon for the 2-imidazolyl substituent.

A common retrosynthetic pathway would involve the cyclocondensation of an o-phenylenediamine with a derivative of imidazole-2-carboxylic acid or imidazole-2-carboxaldehyde. nih.govnih.gov This approach is attractive due to the commercial availability of a wide variety of substituted o-phenylenediamines and the relative accessibility of imidazole-2-carbonyl compounds. orgsyn.org Another key disconnection can be made at the C-N bond linking the imidazole (B134444) and benzimidazole rings, which could suggest a nucleophilic substitution approach. However, the cyclocondensation strategy is generally more convergent and widely employed.

Direct Cyclocondensation Approaches

Direct cyclocondensation is one of the most prevalent methods for constructing the benzimidazole core. connectjournals.com This typically involves the reaction of an o-phenylenediamine with an aldehyde or a carboxylic acid derivative. nih.gov

Optimization of Reaction Conditions and Solvent Systems

The efficiency of cyclocondensation reactions is highly dependent on the reaction conditions. Researchers have extensively studied the impact of solvents, temperature, and reaction time to maximize yields and minimize side products. For the synthesis of 2-substituted benzimidazoles, a variety of solvents have been explored, including ethanol (B145695), methanol (B129727), chloroform, and dimethylformamide (DMF). nih.govrsc.org In some cases, solvent-free conditions have also proven effective, particularly in conjunction with microwave irradiation. researchgate.net

Optimization studies have shown that the choice of solvent can significantly influence reaction outcomes. For instance, in the synthesis of 2-phenyl-1H-benzo[d]imidazole, changing the solvent from a non-polar to a polar one can increase the yield. nih.gov Temperature is another critical parameter, with many cyclocondensation reactions requiring elevated temperatures to proceed at a reasonable rate. researchgate.net However, the development of milder, room-temperature protocols is an ongoing area of research. thaiscience.info

| Entry | Solvent | Catalyst/Reagent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CHCl₃ | NH₄Cl | Room Temp | 4 | 94 |

| 2 | MeOH | NH₄Cl | Room Temp | - | Lower Yield |

| 3 | Ethanol | MgO@DFNS | Room Temp | 4 | - |

| 4 | Ethanol | None | Room Temp | 16 | 60 |

Catalyst-Free and Environmentally Benign Synthesis Protocols

In recent years, there has been a strong emphasis on developing green and sustainable synthetic methods. This has led to the exploration of catalyst-free and environmentally benign protocols for benzimidazole synthesis. publish.csiro.auresearchgate.net One such approach involves the use of water as a solvent, which is non-toxic, inexpensive, and environmentally friendly. researchgate.net The use of boric acid in water at room temperature has been reported as a convenient and eco-friendly method for synthesizing 2-substituted benzimidazoles. researchgate.net

Another green strategy employs air as a benign and inexhaustible oxidant in the cyclocondensation of o-phenylenediamines with aldehydes. publish.csiro.au These reactions are often carried out in ethanol at room temperature, offering mild conditions and easy product isolation. publish.csiro.au Microwave-assisted organic synthesis (MAOS) has also emerged as a green technique, often allowing for solvent-free conditions and significantly reduced reaction times. internationaljournalcorner.com The use of polyethylene (B3416737) glycol (PEG) as a recyclable and non-toxic reaction medium is another promising environmentally benign approach. aip.orgresearchgate.net

Metal-Catalyzed and Transition-Metal-Free Synthetic Routes

While catalyst-free methods are desirable, catalytic approaches often provide higher efficiency, selectivity, and broader substrate scope. Both metal-catalyzed and transition-metal-free catalytic systems have been developed for the synthesis of benzimidazoles.

Homogeneous Catalysis in Imidazole and Benzimidazole Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers mild reaction conditions and high selectivity. Various transition metal complexes have been employed as catalysts for benzimidazole synthesis. For instance, cobalt and manganese complexes have been shown to catalyze the dehydrogenative coupling of aromatic diamines with primary alcohols to form 2-substituted benzimidazoles. acs.orgacs.org Nickel-catalyzed C-N bond formation has also been utilized for the synthesis of benzimidazoles from 2-haloanilines, aldehydes, and ammonia. organic-chemistry.org

The synthesis of the imidazole ring itself can also be facilitated by homogeneous catalysts. researchgate.net These catalysts can activate the reactants and promote the cyclization and subsequent aromatization steps.

| Catalyst | Reactants | Solvent | Temperature (°C) | Key Advantage |

|---|---|---|---|---|

| Co(acac)₂ | o-phenylenediamine, Aldehyde | Methanol | Room Temp | Mild conditions, good yields |

| Ni-catalyst | 2-haloaniline, Aldehyde, Ammonia | - | - | Excellent yields |

| Ru(II) complex | 2-arylbenzimidazole, Styrene | - | - | Forms fused benzimidazoles |

Heterogeneous Catalysis for Sustainable Synthesis

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of ease of separation, reusability, and potential for continuous flow processes, contributing to more sustainable chemical production. doi.orgresearchgate.net A variety of solid-supported catalysts have been developed for benzimidazole synthesis.

Engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS) has been reported as a highly efficient and recyclable heterogeneous catalyst for the condensation of o-phenylenediamines with aldehydes at ambient temperature. rsc.orgrsc.org Other examples include zinc sulfide (B99878) nanoparticles (nano-ZnS), which catalyze the reaction in ethanol at 70 °C, and various metal oxides and nanoparticles supported on materials like silica (B1680970) and carbon. ajgreenchem.comrsc.orgresearchgate.net These catalysts often provide excellent yields in shorter reaction times and can be recycled multiple times without a significant loss of activity, making them economically and environmentally attractive. rsc.org

| Catalyst | Support | Solvent | Temperature (°C) | Recyclability |

|---|---|---|---|---|

| MgO | Dendritic Fibrous Nanosilica (DFNS) | Ethanol | Room Temp | Up to 6 cycles |

| ZnO NPs | None | Ethanol | 70 | Recyclable |

| ZrO₂–Al₂O₃ | None (Solid Acid) | - | Thermal | Up to 5 cycles |

| Fe₃O₄@SiO₂ | Collagen | - | - | Up to 4 runs |

Intramolecular Cyclization and Cross-Coupling Reactions

Intramolecular cyclization and cross-coupling reactions represent powerful tools for the construction of complex heterocyclic systems, including derivatives of this compound. These methods often involve the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in a single or sequential step, leading to the desired fused ring structures.

One notable approach involves a copper-catalyzed three-component coupling reaction to synthesize 1,2-substituted benzimidazoles. nih.gov This method utilizes N-substituted o-phenylenediamines, terminal alkynes, and a sulfonyl azide (B81097) in the presence of a copper catalyst. nih.gov A key intermediate, N-sulfonylketenimine, is generated in situ, which then undergoes two nucleophilic addition reactions followed by cyclization to afford the benzimidazole core. nih.gov This strategy highlights the utility of multi-component reactions in rapidly building molecular complexity from simple starting materials.

Another innovative strategy is the one-pot synthesis of benzimidazo[2,1-b]thiazoline derivatives through an addition/cyclization/intramolecular oxidative C-H functionalization process. richmond.edu This reaction between an aryl isothiocyanate and a propargylic amine is catalyzed by copper(II) acetate (B1210297) and utilizes a hypervalent iodine reagent to facilitate the final oxidative coupling step. richmond.edu While not directly yielding this compound, this methodology showcases the power of cascade reactions in creating related fused heterocyclic systems.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have also been adapted for the functionalization of imidazole-containing compounds. For instance, an oxidative Heck cross-coupling has been successfully applied to 1-tosyl-2-vinyl-1H-imidazole using a palladium acetate catalyst, manganese dioxide as an oxidant, and bathocuproine as a ligand. researchgate.net This method allows for the introduction of aryl groups at the vinyl position, demonstrating the potential for late-stage functionalization of pre-formed imidazole rings.

Furthermore, a silver-mediated, palladium-catalyzed intramolecular C-H activation strategy has been developed for the cyclization of imidazo[1,2-a]pyridine (B132010) adducts. rsc.org This reaction provides a pathway to novel fused heterocyclic structures and underscores the increasing importance of C-H activation in modern synthetic chemistry.

Table 1: Overview of Selected Intramolecular Cyclization and Cross-Coupling Reactions

| Reaction Type | Key Reactants | Catalyst/Reagent | Product Type | Ref |

|---|---|---|---|---|

| Three-Component Coupling | N-substituted o-phenylenediamines, terminal alkynes, TsN₃ | Copper catalyst | 1,2-Substituted Benzimidazoles | nih.gov |

| Addition/Cyclization/Oxidative Coupling | Aryl isothiocyanate, propargylic amine | Cu(OAc)₂, PIFA | Benzimidazo[2,1-b]thiazolines | richmond.edu |

| Oxidative Heck Cross-Coupling | 1-Tosyl-2-vinyl-1H-imidazole, phenyl boronic acid | Pd(OAc)₂, MnO₂, bathocuproine | (E)-2-Styryl-1-tosyl-1H-imidazole | researchgate.net |

| Intramolecular C-H Activation | Imidazo[1,2-a]pyridine adducts | AgOAc, Pd catalyst | Fused Imidazo[1,2-a]pyridines | rsc.org |

Microwave-Assisted Synthesis and Other Expedited Techniques

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and often leading to cleaner products compared to conventional heating methods. This approach has been successfully applied to the synthesis of benzimidazole derivatives, including those related to this compound.

A significant advantage of microwave irradiation is the reduction in reaction time. For example, the synthesis of 2-(substituted phenyl)-1H-benzimidazole derivatives has been achieved in as little as 46 seconds under microwave irradiation, compared to 4 hours using conventional heating, with comparable or even improved yields. researchgate.net This catalyst-free method involves the reaction of 1,2-phenylenediamines with aldehydes under solvent-free conditions, with sodium metabisulfite (B1197395) used as an oxidant. researchgate.net

Another green and efficient microwave-assisted method for synthesizing benzimidazole derivatives has been reported, which is also catalyst-free. scilit.com This protocol boasts reaction times of 5 to 10 minutes and achieves impressive yields ranging from 94% to 98%. scilit.com The use of microwave heating in the absence of a catalyst aligns with the principles of green chemistry by reducing energy consumption and avoiding potentially toxic metal catalysts.

Microwave assistance has also been employed in the one-pot, multicomponent synthesis of novel imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazole derivatives. nih.gov This sequential two-step reaction utilizes imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium (B1175870) acetate, with p-toluenesulfonic acid as a catalyst. nih.gov The use of ethanol as a solvent further enhances the green credentials of this method. nih.gov When compared to conventional refluxing in ethanol, the microwave-assisted approach significantly shortens the reaction time from 36 hours to a much shorter duration, while also providing higher yields. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazoles

| Method | Catalyst | Reaction Time | Yield (%) | Ref |

|---|---|---|---|---|

| Conventional Heating | None | 4 hours | 83 | researchgate.net |

| Microwave Irradiation | None | 46 seconds | 88 | researchgate.net |

| Conventional Reflux | p-Toluenesulfonic acid | 36 hours | 30 | nih.gov |

| Microwave Irradiation | p-Toluenesulfonic acid | Not specified (significantly shorter) | 46-80 | nih.gov |

| Conventional Methods | Various | Hours to days | 30-70 (typical) | researchgate.net |

| Microwave-Assisted (Catalyst-Free) | None | 5-10 minutes | 94-98 | scilit.com |

Exploration of Novel Precursors and Reaction Pathways

The quest for novel and efficient synthetic routes to this compound and its derivatives has led to the exploration of new starting materials and reaction pathways. These investigations aim to expand the structural diversity of the resulting compounds and to develop more streamlined and versatile synthetic strategies.

One area of exploration involves the use of different starting materials for the construction of the benzimidazole core. While the condensation of o-phenylenediamine with carboxylic acids or their derivatives is a classic approach, researchers have investigated alternative precursors. researchgate.net For instance, the reaction of o-phenylenediamines with aldehydes in the presence of an oxidizing agent is a common method. researchgate.net Variations of this include the use of sodium metabisulfite to form an adduct with the aldehyde prior to condensation. researchgate.net

The development of one-pot, multi-component reactions continues to be a major focus. A novel three-component coupling approach to synthesize 1,2-substituted benzimidazoles has been developed using N-substituted o-phenylenediamines, terminal alkynes, and a copper catalyst with tosyl azide. nih.gov This method proceeds through a ketenimine intermediate, showcasing a unique reaction pathway. nih.gov

Furthermore, the synthesis of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives has been achieved through the condensation of substituted indole-3-carboxaldehydes with o-phenylenediamines. nih.gov This work demonstrates the expansion of the substrate scope to include various substituted precursors, leading to a library of novel benzimidazole derivatives. nih.gov The study also explored further functionalization of the resulting indolylbenzimidazole through alkylation, acylation, and formylation reactions. nih.gov

The synthesis of more complex, fused systems containing the benzimidazole moiety is also an active area of research. For example, a method for the regioselective synthesis of 7-nitro-2,3-dihydroimidazo[1,2-a]benzimidazole and its N⁹-substituted derivatives has been reported. researchgate.net This involves the nitration of the corresponding tricyclic precursors. researchgate.net Such studies on the reactivity of pre-formed benzimidazole systems open up new avenues for creating structurally diverse analogues.

Table 3: Examples of Novel Precursors and Reaction Pathways

| Precursors | Reaction Type | Key Features | Product Type | Ref |

|---|---|---|---|---|

| N-substituted o-phenylenediamines, terminal alkynes, TsN₃ | Three-component coupling | Copper-catalyzed, in situ generation of ketenimine | 1,2-Substituted Benzimidazoles | nih.gov |

| Substituted indole-3-carboxaldehydes, o-phenylenediamines | Condensation | Expanded substrate scope, further functionalization | 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | nih.gov |

| 2,3-Dihydroimidazo[1,2-a]benzimidazole | Nitration | Regioselective functionalization of a fused system | 7-Nitro-2,3-dihydroimidazo[1,2-a]benzimidazole derivatives | researchgate.net |

| 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole scaffold | Parallel chemistry expansion | Creation of a library of carbamate (B1207046) derivatives | 2-([3-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-2-methylphenyl]sulfanyl)ethyl carbamates | nih.gov |

Chiral Synthesis and Stereoselective Approaches to Analogues

The development of chiral synthesis and stereoselective approaches for analogues of this compound is a critical area of research, as the stereochemistry of a molecule can have a profound impact on its biological activity. While specific examples for the direct chiral synthesis of this compound are not prevalent in the provided search results, the principles and methodologies for achieving stereoselectivity in related heterocyclic systems are well-documented and can be extrapolated.

A significant advancement in this area is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via an asymmetric multicomponent reaction. nih.gov This method utilizes a chiral phosphoric acid catalyst to control the stereochemical outcome of the Groebke-Blackburn-Bienaymé reaction between 6-aryl-2-aminopyridines, aldehydes, and isocyanides. nih.gov This approach has been shown to produce a wide range of imidazo[1,2-a]pyridine atropisomers in high yields and with excellent enantioselectivities. nih.gov The practicality of this method was demonstrated by a gram-scale synthesis, which yielded the product with greater than 99% enantiomeric excess. nih.gov

The insights gained from such studies are invaluable for the future design of stereoselective syntheses of this compound analogues. The use of chiral catalysts, whether they be metal-based or organocatalysts, is a cornerstone of modern asymmetric synthesis. By carefully selecting the catalyst and reaction conditions, it is possible to control the formation of specific stereoisomers.

While not a direct synthesis of a chiral benzimidazole, the development of novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole highlights the importance of stereochemical considerations in drug design. nih.gov The exploration of different substituents and their spatial arrangement can lead to compounds with enhanced potency and selectivity.

Future research in this area will likely focus on adapting existing asymmetric methodologies to the synthesis of chiral this compound derivatives. This could involve the use of chiral precursors, chiral auxiliaries, or, as demonstrated with the imidazo[1,2-a]pyridines, the application of chiral catalysts in key bond-forming reactions.

Spectroscopic Characterization and Structural Elucidation of 2 Imidazol 1 Yl 1h Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, and 2-imidazol-1-yl-1H-benzimidazole (B38484) is no exception. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a comprehensive picture of its molecular framework can be constructed.

The ¹H and ¹³C NMR spectra of benzimidazole (B57391) and its derivatives have been extensively studied. In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the ¹H NMR spectrum of the parent 1H-benzimidazole shows a characteristic signal for the N-H proton at approximately 12.43 ppm. The aromatic protons appear in the range of 7.15-7.58 ppm, with the C2-H proton resonating at around 8.19 ppm. rsc.org For substituted benzimidazoles, the chemical shifts are influenced by the nature and position of the substituent.

For 2-substituted benzimidazoles, the chemical shifts of the benzimidazole ring protons are altered. For instance, in 2-methyl-1H-benzimidazole, the aromatic protons of the benzimidazole ring appear as two multiplets at approximately 7.06-7.09 ppm and 7.42-7.48 ppm. rsc.org Similarly, the ¹³C NMR spectrum provides key information. The C2 carbon of 1H-benzimidazole appears at around 141.85 ppm in DMSO-d₆. rsc.org Substitution at the 2-position significantly affects the chemical shift of this carbon.

The following table summarizes typical experimental ¹H and ¹³C NMR chemical shifts for related benzimidazole compounds, which serve as a basis for the analysis of this compound.

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 1H-Benzimidazole | DMSO-d₆ | 12.43 (s, 1H, NH), 8.19 (s, 1H, C2H), 7.58-7.56 (dd, 2H, C4H & C7H), 7.19-7.15 (m, 2H, C5H & C6H) | 141.85, 138.08, 121.63, 115.44 |

| 2-Methyl-1H-benzimidazole | DMSO-d₆ | 12.20 (s, 1H, NH), 7.48-7.42 (dd, 2H, C4H & C7H), 7.09-7.06 (m, 2H, C5H & C6H), 2.46 (s, 3H, CH₃) | 151.15, 138.91, 130.90, 114.17, 14.54 |

| 2-Ethyl-1H-benzimidazole | DMSO-d₆ | 12.13 (s, 1H, NH), 7.47-7.40 (dd, 2H, C4H & C7H), 7.07-7.09 (m, 2H, C5H & C6H), 2.83-2.78 (q, 2H, CH₂), 1.31-1.28 (t, 3H, CH₃) | 156.05, 141.02, 120.94, 115.38, 21.89, 12.14 |

| 2-Phenyl-1H-benzimidazole | DMSO-d₆ | 12.95 (s, 1H, NH), 8.20-8.17 (dd, 2H, C2'H & C6'H), 7.63-7.48 (m, 5H, C4H, C7H, C3'H, C4'H & C5'H), 7.23-7.19 (m, 2H, C5H & C6H) | 151.14, 143.17, 130.10, 129.76, 128.86, 128.50, 127.36, 122.03 |

Data compiled from various sources. rsc.org

To unambiguously assign all proton and carbon signals of this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. sdsu.edu For the title compound, COSY would reveal the correlations between the protons on the benzimidazole and imidazole (B134444) rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the direct assignment of the carbon signals for all CH groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is particularly powerful for identifying quaternary carbons and for confirming the connectivity between the imidazole and benzimidazole rings through the C-N bond. For instance, correlations from the imidazole protons to the C2 carbon of the benzimidazole ring would definitively confirm the substitution pattern.

The combined application of these 2D NMR techniques provides a robust method for the complete and unambiguous structural assignment of this compound. usm.my

Theoretical calculations of NMR chemical shifts, typically using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, have become a powerful tool to complement experimental data. nih.gov These calculations can predict the ¹H and ¹³C chemical shifts of a proposed structure.

By comparing the theoretically calculated chemical shifts with the experimental values, the accuracy of the structural assignment can be validated. icm.edu.plnih.gov Studies on similar benzimidazole derivatives have shown a good correlation between calculated and experimental NMR data, which aids in resolving any ambiguities in the spectral interpretation. nih.govbeilstein-journals.org For instance, theoretical studies on N-butyl-1H-benzimidazole using the B3LYP/6-311++G(d,p) level of theory demonstrated excellent agreement with experimental data. researchgate.net Such computational studies can also provide insights into the electronic structure and conformation of the molecule in solution.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

The IR and Raman spectra of this compound are expected to show characteristic vibrational bands corresponding to the benzimidazole and imidazole moieties.

Key expected vibrational modes include:

N-H Stretching : For the N-H group in the benzimidazole ring, a stretching vibration (νN-H) is typically observed in the region of 3100-3300 cm⁻¹. rsc.org For example, in 1H-benzimidazole, this band appears at 3112 cm⁻¹ in the solid state (KBr). rsc.org

C-H Stretching : Aromatic C-H stretching vibrations (νC-H) are generally found in the 3000-3100 cm⁻¹ region. mdpi.com

C=N and C=C Stretching : The stretching vibrations of the C=N and C=C bonds within the fused ring system typically appear in the 1400-1650 cm⁻¹ range. icm.edu.pl

Ring Vibrations : The characteristic breathing and skeletal vibrations of the benzimidazole and imidazole rings are also present in the fingerprint region of the spectrum.

The following table presents typical IR absorption frequencies for functional groups in benzimidazole derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Benzimidazole) | Stretching | 3100 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=N | Stretching | 1600 - 1650 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-H (Aromatic) | Out-of-plane bending | 700 - 900 |

Data compiled from various sources. rsc.orgicm.edu.plmdpi.com

Theoretical calculations using methods like DFT can be employed to compute the vibrational frequencies and aid in the precise assignment of the observed experimental bands. asianpubs.org

In the solid state, intermolecular hydrogen bonding plays a crucial role in the crystal packing of benzimidazole derivatives. nih.gov The N-H group of the benzimidazole ring can act as a hydrogen bond donor, while the nitrogen atoms of both the benzimidazole and imidazole rings can act as hydrogen bond acceptors.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption characteristics of this compound and its derivatives are primarily defined by π → π* and n → π* transitions originating from the conjugated benzimidazole and imidazole rings. In a general context, benzimidazole derivatives exhibit absorption maxima that can be influenced by substituents and the solvent environment. For instance, some benzimidazole derivatives show absorption maxima in the range of 347 to 355 nm. nih.gov

Studies on related benzimidazole-coordinated copper(II) complexes have identified electronic bands around 301-303 nm, which are attributed to the π → π* or n → π* electronic transitions of the ligand itself. acs.org The specific absorption wavelengths for this compound are crucial for understanding its electronic structure. The National Institute of Standards and Technology (NIST) provides a reference UV/Visible spectrum for the parent compound, benzimidazole, which serves as a foundational reference. nist.gov

| Transition Type | Typical Wavelength Range (nm) | Reference |

| π → π* / n → π* | 301 - 355 | nih.govacs.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of benzimidazole derivatives. The fragmentation of these compounds often follows predictable patterns, which aids in their structural confirmation.

Electron impact mass spectrometry (EI-MS) studies on various 1- and 2-substituted benzimidazoles reveal that the fragmentation pathways are quite similar. scispace.comresearchgate.net A common feature is the appearance of the molecular ion peak, which is often the base peak. scispace.comresearchgate.net The fragmentation of the imidazole ring is a key process. The principal fragmentation processes in the benzimidazole series have been extensively reported. journalijdr.com

A characteristic fragmentation pattern for benzimidazoles involves the sequential loss of hydrogen cyanide (HCN) molecules. scispace.comresearchgate.net For instance, the fragmentation of the imidazole ring can lead to the elimination of an HCN molecule, resulting in a characteristic ion. researchgate.netjournalijdr.com The fragmentation can also involve the cleavage of bonds adjacent to the heterocyclic rings. For example, in some derivatives, a preferred fragmentation occurs at the methylenic carbon and nitrogen atom in the imidazole ring. scispace.comresearchgate.net The specific fragmentation pattern of this compound would provide definitive structural information.

| Fragmentation Process | Common Resulting Fragments | Reference |

| Molecular Ionization | Molecular Ion Peak (often base peak) | scispace.comresearchgate.net |

| Imidazole Ring Cleavage | Loss of HCN | scispace.comresearchgate.netjournalijdr.com |

| Side Chain Cleavage | Cleavage at bonds adjacent to rings | scispace.comresearchgate.net |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline compound, including bond lengths, bond angles, and intermolecular interactions.

Elucidation of Molecular Geometry and Conformational Preferences

The molecular geometry of this compound is characterized by the spatial arrangement of its constituent benzimidazole and imidazole rings. In related structures, these rings are often not coplanar. For example, in 2-(1H-benzimidazol-2-yl)phenol, the imidazole ring makes a dihedral angle of 0.37 (13)° with the attached benzene (B151609) ring, indicating a nearly planar conformation in that specific derivative. nih.govresearchgate.net However, in other derivatives, such as 2-(1H-benzimidazol-1-yl)-1-phenylethanone, the benzimidazole ring system is oriented at a significant dihedral angle of 80.43 (5)° with respect to a phenyl ring. nih.gov

In a molecule containing both imidazole and benzimidazole rings, the dihedral angle between these two heterocyclic systems is a key conformational parameter. For instance, in a related structure, the benzimidazole ring system is inclined at an angle of 74.75 (7)° with respect to the imidazole ring. nih.gov The planarity of the benzimidazole ring system itself is also a notable feature, with some studies reporting very small deviations from the mean plane. nih.govnih.gov The specific bond lengths and angles within the this compound molecule, determined through X-ray diffraction, would provide a precise description of its molecular geometry.

| Compound | Dihedral Angle (Benzimidazole vs. Other Ring) | Reference |

| 2-(1H-benzimidazol-2-yl)phenol | 0.37 (13)° (vs. benzene ring) | nih.govresearchgate.net |

| 2-(1H-benzimidazol-1-yl)-1-phenylethanone | 80.43 (5)° (vs. phenyl ring) | nih.gov |

| Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate dihydrate | 74.75 (7)° (vs. imidazole ring) | nih.gov |

Crystal Packing and Intermolecular Interactions

For example, in the crystal structure of 2-(1H-benzimidazol-2-yl)phenol, molecules are linked by N—H···O hydrogen bonds, forming chains. nih.gov Similarly, in (±)-1-(1H-Benzimidazol-2-yl)ethanol, intermolecular O—H···N and N—H···O hydrogen bonds result in the formation of a sheet-like structure. nih.gov

In addition to hydrogen bonding, π–π stacking interactions between the aromatic rings are also significant in the crystal packing of benzimidazole derivatives. These interactions, with centroid–centroid distances typically in the range of 3.6 to 3.7 Å, contribute to the stability of the crystal lattice. nih.gov C—H···π interactions are another type of weak interaction that can influence the crystal packing. nih.gov The specific arrangement of molecules and the nature of the intermolecular forces in the crystal of this compound would be revealed by a detailed analysis of its crystal structure.

| Interaction Type | Example Compound | Description | Reference |

| N—H···O Hydrogen Bonding | 2-(1H-benzimidazol-2-yl)phenol | Forms chains propagating in the crystal | nih.gov |

| O—H···N and N—H···O Hydrogen Bonding | (±)-1-(1H-Benzimidazol-2-yl)ethanol | Results in the formation of a sheet parallel to the (010) plane | nih.gov |

| π–π Stacking | 2-(1H-benzimidazol-2-yl)phenol | Involves imidazole and benzene rings with centroid-centroid distances around 3.6-3.7 Å | nih.gov |

| C—H···π Interactions | 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole | Links molecules into layers | nih.gov |

Computational Chemistry and Theoretical Investigations of 2 Imidazol 1 Yl 1h Benzimidazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems, including 2-Imidazol-1-Yl-1H-Benzimidazole (B38484) and its derivatives.

Geometry Optimization and Molecular Structure Prediction

Theoretical calculations, particularly using DFT methods like B3LYP with basis sets such as 6-311++G(d,p), have been instrumental in predicting the optimized molecular geometry of benzimidazole (B57391) derivatives. nih.govmdpi.com These studies determine the most stable conformation of the molecule by calculating bond lengths, bond angles, and dihedral angles. For instance, in related benzimidazole structures, theoretical bond lengths and angles have shown good agreement with experimental data obtained from X-ray crystallography. iucr.orgiucr.org In some cases, minor discrepancies between theoretical and experimental values are observed, which can be attributed to factors like intermolecular interactions in the crystal lattice that are not present in the gas-phase calculations. nih.gov The planarity of the benzimidazole and imidazole (B134444) ring systems is a key feature, although the dihedral angle between them can vary depending on substituents. iucr.orgiucr.orgnih.gov

Table 1: Comparison of Theoretical and Experimental Bond Lengths (Å) and Bond Angles (°) for a Benzimidazole Derivative

| Parameter | Theoretical (DFT/B3LYP) | Experimental (X-ray) |

|---|---|---|

| C1-N26 | 1.386 | 1.391 |

| C2-N27 | 1.387 | 1.367 |

| C7-N26 | 1.377 | - |

| C7-N27 | 1.306 | - |

| N26-C7-N27 | 114.3 | 121.6 |

| C2-N27-C7 | 104.6 | 105.4 |

| C1-N26-C7 | 105.9 | 109.5 |

Data derived from studies on N-Butyl-1H-benzimidazole. nih.gov

Electronic Structure Analysis (HOMO-LUMO Energies and Orbital Distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy reflects its electron-accepting capability. irjweb.com The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability. irjweb.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and less stable molecule. irjweb.comnih.gov For some benzimidazole derivatives, this energy gap has been calculated to be around 4.4871 eV, indicating a charge transfer is taking place within the molecule. irjweb.com The distribution of these orbitals across the molecular structure reveals the likely sites for electrophilic and nucleophilic attack.

Quantum Chemical Descriptors for Reactivity Prediction

A range of quantum chemical descriptors derived from DFT calculations are used to predict the reactivity of this compound. These include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Hardness (η) and Softness (S): Hardness is a measure of resistance to deformation or change, while softness is the reciprocal of hardness. Molecules with a large HOMO-LUMO gap are considered hard, and those with a small gap are considered soft. nih.gov

Fukui Functions (f(r)): These functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net By analyzing the Fukui functions, researchers can identify the specific atoms that are most likely to participate in chemical reactions. researchgate.net

These descriptors provide a quantitative basis for understanding and predicting the chemical behavior of the molecule. nih.govresearchgate.net

Validation of Experimental Spectroscopic Data through Theoretical Calculations

Theoretical calculations play a vital role in validating and interpreting experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) and UV-Visible spectra. researchgate.netresearchgate.net By calculating the vibrational frequencies and electronic transitions of the molecule, researchers can compare the theoretical spectra with the experimental ones. researchgate.netresearchgate.net A good correlation between the calculated and experimental data confirms the accuracy of the molecular model and the interpretation of the spectra. researchgate.netresearchgate.net For example, theoretical vibrational frequency calculations for benzimidazole derivatives have shown good agreement with experimental FT-IR spectra, aiding in the assignment of characteristic vibrational modes. researchgate.net

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. libretexts.orgdeeporigin.com The MESP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. deeporigin.com Typically, red regions indicate negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas denote neutral potential. irjweb.com

For benzimidazole derivatives, MESP analysis reveals that the nitrogen atoms of the imidazole and benzimidazole rings are typically the most electron-rich regions (red), making them likely sites for protonation and interaction with electrophiles. irjweb.com The hydrogen atoms attached to the rings often exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. This detailed charge distribution information is crucial for understanding intermolecular interactions and predicting the molecule's reactivity patterns. irjweb.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. nih.gov It provides a detailed picture of the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. nih.govnih.gov The stabilization energy E(2) associated with these interactions is calculated, where a higher E(2) value indicates a more significant interaction. nih.govnih.gov

Theoretical Studies of Tautomerism and Proton Transfer Dynamics

Tautomerism, the interconversion of structural isomers, and the associated proton transfer dynamics are fundamental aspects of many nitrogen-containing heterocyclic compounds. For this compound, several tautomeric forms can be postulated due to the potential for proton migration between the nitrogen atoms of the imidazole and benzimidazole rings.

A thorough theoretical study would typically involve high-level quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the relative energies of the different tautomers. This would identify the most stable form of the molecule in the gas phase and in different solvent environments. Furthermore, the energy barriers for the proton transfer pathways connecting these tautomers would be calculated to understand the kinetics of their interconversion.

Table 1: Hypothetical Data Table for Tautomer Stability Analysis

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| Tautomer A | Data not available | Data not available |

| Tautomer B | Data not available | Data not available |

| Tautomer C | Data not available | Data not available |

This table illustrates the type of data that would be generated from a computational study on the tautomerism of this compound. Currently, no such data has been published.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions play a critical role in determining the three-dimensional structure and intermolecular recognition properties of molecules. Analyses such as Atoms in Molecules (AIM), Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are employed to visualize and quantify these weak interactions.

For this compound, an NCI analysis would reveal intricate details about intramolecular hydrogen bonds, van der Waals forces, and potential π-π stacking interactions between the imidazole and benzimidazole ring systems. This information is vital for understanding how the molecule interacts with itself and with biological targets.

The AIM theory would allow for the identification of bond critical points and the characterization of the nature of chemical bonds. The RDG analysis is particularly useful for visualizing weak non-covalent interactions in real space, often represented as scatter plots or colored isosurfaces. ELF and LOL provide insights into electron localization and can clearly distinguish between core, bonding, and non-bonding electron pairs, which is essential for understanding the electronic structure and reactivity of the molecule.

Table 2: Illustrative Data Table for NCI Analysis Findings

| Type of Interaction | Key Atom Pairs Involved | Computational Method | Finding |

| Intramolecular H-Bond | Data not available | AIM, RDG | Data not available |

| van der Waals | Data not available | RDG | Data not available |

| π-π Stacking | Data not available | NCI Plot | Data not available |

This table is a template for presenting findings from a detailed NCI analysis of this compound. The lack of published research in this area means the specific details are currently unknown.

Coordination Chemistry and Metal Complexation of 2 Imidazol 1 Yl 1h Benzimidazole As a Ligand

Ligand Design Principles and Coordination Site Identification

The design of 2-imidazol-1-yl-1H-benzimidazole (B38484) as a ligand is predicated on the presence of multiple nitrogen donor atoms within its structure, making it a versatile building block for coordination complexes. evitachem.com The molecule consists of an imidazole (B134444) ring linked to a benzimidazole (B57391) ring, offering several potential coordination sites for metal ions. The key coordination sites are the nitrogen atoms of both the imidazole and benzimidazole rings. evitachem.com The specific nitrogen atom involved in coordination can vary depending on the reaction conditions and the nature of the metal ion.

The structural flexibility of the ligand, particularly the rotational freedom between the imidazole and benzimidazole rings, allows it to adopt various conformations to accommodate the geometric preferences of different metal centers. This adaptability is a crucial aspect of its design, enabling the formation of a wide array of complex architectures.

Synthesis and Characterization of Transition Metal Complexes

Coordination Modes and Geometries

This compound exhibits a range of coordination modes, including monodentate, bidentate, and bridging, leading to diverse coordination geometries. researchgate.netjocpr.com

Monodentate Coordination: In some complexes, the ligand coordinates to a metal center through a single nitrogen atom from either the imidazole or benzimidazole ring. researchgate.netjocpr.com This mode of coordination is often observed in complexes with a 1:2 metal-to-ligand stoichiometry. researchgate.net

Bidentate Coordination: The ligand can also act as a bidentate chelating agent, coordinating to a single metal center through nitrogen atoms from both the imidazole and benzimidazole rings. This results in the formation of a stable five-membered chelate ring.

Bridging Coordination: In polynuclear complexes and coordination polymers, this compound can act as a bridging ligand, connecting two or more metal centers. nih.gov This bridging can occur through different nitrogen atoms of the imidazole and benzimidazole rings, leading to the formation of one-, two-, or three-dimensional networks. nih.govnih.gov

The coordination geometry around the metal center is influenced by the coordination mode of the ligand, the nature of the metal ion, and the presence of other coordinating species. Common geometries observed include tetrahedral, square planar, and octahedral. researchgate.netjocpr.com For instance, some Ni(II) complexes with related benzimidazole ligands exhibit tetrahedral geometry, while Cu(II) complexes can adopt a square planar geometry. researchgate.netjocpr.com

Influence of Metal Ion and Anion on Complex Architecture

The choice of metal ion and the counter-anion plays a crucial role in determining the final architecture of the resulting complex. Different metal ions have distinct coordination preferences in terms of coordination number and geometry, which directly influences the way the ligand arranges itself around the metal center. nih.gov For example, the reaction of 2-(1H-imidazol-1-ylmethyl)-1H-benzimidazole with Cd(II) can result in a one-dimensional coordination polymer with an irregular octahedral geometry around the cadmium ion. nih.gov

Structural Diversity of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as a versatile bridging ligand has led to the construction of a wide variety of metal-organic frameworks (MOFs) and coordination polymers with diverse structures and properties. researchgate.netmdpi.com These materials are of great interest due to their potential applications in areas such as gas storage, catalysis, and sensing.

The combination of this compound with other organic linkers, such as carboxylates, can lead to the formation of complex, multidimensional frameworks. For instance, the reaction of 2-[(1H-imidazol-1-yl)methyl]-1H-benzimidazole with Zn(II) and benzene-1,2-dicarboxylic acid under hydrothermal conditions yields a one-dimensional coordination polymer. iucr.org Similarly, a Cd(II) coordination polymer with a two-dimensional layered structure has been synthesized using the same ligand and benzene-1,2-dicarboxylate. nih.gov The structural diversity of these materials is a direct consequence of the flexible coordination behavior of the this compound ligand and the ability to tune the reaction conditions. A novel three-dimensional framework of 2-[(1H-imidazol-1-yl)methyl]-1H-benzimidazole dihydrate has been constructed through self-assembly, where the ligand acts as both a hydrogen-bond acceptor and donor with water molecules. nih.gov

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes containing this compound are of significant interest. The electronic properties, such as the electronic absorption and emission spectra, are influenced by the nature of the metal ion and the ligand environment. For example, some copper and cobalt complexes with substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligands exhibit interesting redox properties, which are important for applications in dye-sensitized solar cells. acs.org The coordination of the ligand to the metal ion can lead to shifts in the electronic transitions, providing insights into the metal-ligand interactions. nih.gov

The magnetic properties of these complexes are determined by the electronic configuration of the metal ion and the geometry of the complex. For instance, some dinuclear cobalt(II) and nickel(II) complexes with related benzimidazole ligands exhibit intramolecular antiferromagnetic or ferromagnetic coupling, depending on the M–O–M angle. rsc.org The magnetic moments of Ni(II) and Cu(II) complexes with pyrazole-substituted benzimidazole ligands have been used to suggest tetrahedral and square planar stereochemistries, respectively. jocpr.com

Theoretical Studies of Metal-Ligand Interactions and Bonding

Theoretical studies, particularly those employing density functional theory (DFT), have provided valuable insights into the nature of metal-ligand interactions and bonding in complexes of this compound and related compounds. iucr.orgnih.gov These computational methods allow for the calculation of various properties, such as molecular geometries, electronic structures, and vibrational frequencies, which can be compared with experimental data to validate the proposed structures. iucr.org

DFT calculations can be used to determine the optimized geometries of the complexes and to analyze the frontier molecular orbitals (HOMO and LUMO), which are important for understanding the electronic transitions and reactivity of the complexes. nih.gov Furthermore, theoretical studies can elucidate the nature of the bonding between the metal ion and the ligand, including the contributions of sigma-donation and pi-backbonding. For related benzimidazole derivatives, DFT has been used to study their molecular structure and electronic properties. nih.goviucr.org

Supramolecular Architectures and Self Assembly Processes

Hydrogen Bonding Networks in Solid-State and Solution Phase

Hydrogen bonding is a primary directional force steering the self-assembly of benzimidazole (B57391) derivatives. In the solid state, these interactions dictate the crystal packing, leading to the formation of well-defined one-, two-, or three-dimensional networks.

The crystal structures of related benzimidazole compounds reveal a variety of hydrogen bonding motifs. The most common is the N-H···N interaction, where the N-H of the benzimidazole ring of one molecule connects to a nitrogen acceptor on an adjacent molecule, forming chains or dimers. nih.gov For instance, in the crystal of 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole, molecules are linked by N-H···N hydrogen bonds to create chains. nih.gov Similarly, derivatives with hydroxyl groups, such as 2-((1H-benzimidazol-1-yl)methyl)phenol, exhibit strong O-H···N hydrogen bonds that link molecules into parallel chains. researchgate.netresearchgate.net In this case, the phenol's hydroxyl group acts as the donor, and the imidazole (B134444) nitrogen acts as the acceptor. researchgate.netresearchgate.net

In solution, these hydrogen bonding capabilities persist, influencing solubility and the pre-organization of molecules prior to crystallization or further assembly. The specific hydrogen-bonding patterns are crucial in the formation of host-guest complexes and play a role in molecular recognition phenomena.

Table 1: Examples of Hydrogen Bond Parameters in Benzimidazole Derivatives

| Donor-H···Acceptor | Compound Type | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Supramolecular Motif | Reference |

|---|---|---|---|---|---|---|---|

| O-H···N | 2-((1H-benzimidazol-1-yl)methyl)phenol | 0.84 | 1.90 | 2.73 | 174 | Chains | researchgate.net |

| N-H···O | 2-(1H-Benzimidazol-2-yl)phenol | 0.86 | 1.88 | 2.65 | 149 | Chains | researchgate.net |

| O-H···N | 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid | 0.82 | 1.94 | 2.76 | 170 | 1D Framework | nih.gov |

| N-H···N | 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole | 0.86 | 2.15 | 3.01 | 175 | Chains | nih.gov |

This table presents data from related benzimidazole structures to illustrate typical hydrogen bonding geometries.

π-π Stacking Interactions in Crystalline Architectures

Alongside hydrogen bonding, π-π stacking interactions are fundamental in organizing the aromatic rings of 2-imidazol-1-yl-1H-benzimidazole (B38484) in the solid state. These interactions arise from the stacking of the electron-rich benzimidazole and imidazole rings, contributing significantly to the thermodynamic stability of the crystalline lattice.

Analysis of crystal structures of similar compounds shows that these stacking interactions can manifest in several geometries. rsc.org A common arrangement is a parallel-displaced or slipped-stack, where the rings are not perfectly superimposed but are shifted relative to one another. This geometry minimizes electrostatic repulsion and maximizes attractive van der Waals forces. The centroid-to-centroid distance between stacked rings is a key parameter, typically falling in the range of 3.6 to 3.8 Å. researchgate.netnih.gov

For example, in the crystal structure of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, a π-π interaction with a centroid-centroid distance of 3.6166 (15) Å is observed, which, in conjunction with hydrogen bonds, leads to the formation of a complex supramolecular structure. nih.gov In other derivatives, both head-to-tail and head-to-head stacking arrangements have been noted. nih.gov Tight π-stacking contacts can influence the material's properties; for instance, they have been shown to cause a decrease in the fluorescence quantum yield in some luminescent benzimidazole derivatives. rsc.org

These interactions are not limited to benzimidazole-benzimidazole stacking. The aromatic rings can also engage in C-H···π interactions, where a C-H bond from one molecule points towards the π-face of an aromatic ring on a neighboring molecule, further stabilizing the crystal packing. nih.govrsc.org

Table 2: Details of π-π Stacking in Benzimidazole-based Crystal Structures

| Compound Type | Interacting Rings | Centroid-Centroid Distance (Å) | Stacking Arrangement | Reference |

|---|---|---|---|---|

| 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid | Benzimidazole & Benzene (B151609) | 3.6166 | Slipped Parallel | nih.gov |

| 2-(1H-Benzimidazol-2-yl)phenol | Imidazole, Fused Benzene, Attached Benzene | 3.6106 - 3.6668 | - | researchgate.net |

| Furan-substituted benzimidazole salts | Benzimidazole & Furan | - | Head-to-head & Head-to-tail | nih.gov |

| Phenyl-substituted benzimidazoles | Benzimidazole & Phenyl | - | Intermolecular π–π stacking | rsc.org |

This table compiles data from related structures to provide insight into the nature of π-π interactions in benzimidazole systems.

Design Principles for Self-Assembled Systems Incorporating this compound

The predictable and robust nature of the non-covalent interactions involving the this compound scaffold allows for its use as a programmable building block in supramolecular chemistry and crystal engineering. The design principles for self-assembled systems revolve around the strategic exploitation of its hydrogen bonding and π-stacking capabilities.

Ligand Design for Coordination Polymers and MOFs: The nitrogen atoms in both the imidazole and benzimidazole rings are excellent coordination sites for metal ions. evitachem.com This makes the molecule a versatile ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. nih.gov By choosing appropriate metal centers and reaction conditions, chemists can direct the assembly of one-, two-, or three-dimensional networks with desired topologies and functionalities, such as porosity or catalytic activity.

Supramolecular Synthons: The N-H···N hydrogen bond is a highly reliable interaction that can be considered a robust "supramolecular synthon." This predictable interaction allows for the design of crystal structures where molecules are organized into specific patterns like chains or tapes. By introducing other functional groups, these primary structures can be further organized into more complex layered or framework architectures. nih.gov

Hierarchical Assembly: Self-assembly can be designed to occur in a hierarchical fashion. Stronger interactions, like coordination bonds or robust hydrogen bonds, can first direct the formation of primary structures (e.g., dimers or chains). Weaker interactions, such as π-stacking and van der Waals forces, then guide the organization of these primary structures into the final, thermodynamically stable crystal lattice.

Functional Group Control: The introduction of substituents onto the benzimidazole or imidazole rings provides a powerful tool to tune the self-assembly process. For example, adding hydrogen bond donors/acceptors can create new interaction sites, while bulky groups can be used to sterically hinder certain packing arrangements and favor others, thereby controlling the final architecture.

Modulation of Supramolecular Structures via External Stimuli (e.g., solvent, temperature)

Supramolecular assemblies are dynamic by nature, and their structures can often be influenced or switched by external stimuli. This responsiveness is a key feature for the development of "smart" materials.

Solvent Effects: The choice of solvent during crystallization can have a profound impact on the resulting supramolecular architecture. A change in solvent polarity, hydrogen-bonding ability, or size can lead to the formation of different polymorphs or solvates. For example, crystallization of a bis-benzimidazole compound from ethyl acetate (B1210297), a poor hydrogen bond donor/acceptor, yielded a specific structure, whereas crystallization from methanol (B129727) led to the incorporation of water molecules into the crystal lattice, forming a hydrate (B1144303) with a completely different packing arrangement. iucr.org This occurs because solvent molecules can compete for hydrogen bonding sites or become integrated into the structure as guests, fundamentally altering the network of interactions.

Temperature Effects: Temperature can influence self-assembly by affecting the kinetics and thermodynamics of crystallization. It can also trigger phase transitions in the solid state. For some systems, temperature changes can induce a reversible sol-gel transition. nih.gov For example, polymeric hydrogels based on oligo(tyrosine) have shown concentration-dependent thermoresponsive sol-gel transitions. nih.gov While specific studies on the thermoreponsiveness of this compound are not detailed, the presence of dynamic non-covalent bonds suggests that its assemblies could be sensitive to thermal modulation.

pH-Responsiveness: The nitrogen atoms in the imidazole and benzimidazole rings are basic and can be protonated in acidic conditions. This protonation would drastically alter the hydrogen bonding capabilities of the molecule, changing it from a hydrogen bond acceptor to a donor and introducing charge-charge repulsion. This makes pH a potent stimulus for controlling assembly and disassembly, a principle widely used in designing pH-responsive hydrogels and drug delivery systems. nih.gov

Host-Guest Chemistry and Recognition Phenomena

The well-defined structure and distribution of functional groups on this compound make it an interesting candidate for molecular recognition and host-guest chemistry. Its aromatic surfaces can interact with other π-systems, and its hydrogen-bonding sites can bind to complementary guests.

A notable example of this is the interaction of benzimidazole derivatives with macrocyclic hosts like cucurbit[n]urils (Q[n]s). nih.govrsc.org Cucurbiturils have a hydrophobic cavity and two hydrophilic carbonyl-lined portals, allowing them to encapsulate guest molecules. Studies have shown that 2-heterocyclic substituted benzimidazole derivatives can form stable 1:1 host-guest inclusion complexes with tetramethyl cucurbit nih.govuril (TMeQ nih.gov). nih.govrsc.org

The primary driving forces for the formation of these complexes are hydrogen bonding between the protonated benzimidazole's N-H groups and the carbonyl portals of the host, as well as ion-dipole interactions. nih.gov X-ray diffraction analysis has confirmed that depending on the substituents, either the benzimidazole ring or the attached heterocyclic group can enter the host's cavity. nih.gov This encapsulation can significantly alter the properties of the guest molecule, such as enhancing its fluorescence and improving its solubility in water. nih.govrsc.org This host-guest chemistry demonstrates the potential for using this compound in sensing applications or as a component in stimuli-responsive supramolecular systems.

Applications in Materials Science and Technology Non Medicinal Focus

Optoelectronic Materials: Harnessing Light and Electricity

The unique electronic properties of the 2-imidazol-1-yl-1H-benzimidazole (B38484) scaffold, characterized by its electron-withdrawing nature, make it a compelling candidate for various optoelectronic applications. researchgate.net Researchers have successfully incorporated this and related benzimidazole (B57391) structures into organic light-emitting diodes (OLEDs), photovoltaic cells, and materials for non-linear optics.

Organic Light-Emitting Diodes (OLEDs) and Emissive Materials

Derivatives of this compound have demonstrated considerable promise as emissive and charge-transporting materials in OLEDs. Their strong electron-withdrawing characteristics make them suitable for use as emitters, hosts, and electron-transporting materials (ETMs). researchgate.net The performance of OLEDs can be significantly influenced by the molecular design of the benzimidazole derivatives used.

For instance, novel pyrene-benzimidazole derivatives have been synthesized and investigated as blue emitters for OLEDs. nih.gov In one study, an OLED prototype using a 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene (a derivative of the core structure) as the non-doped emissive layer exhibited promising performance characteristics. nih.gov

Table 1: Performance of an OLED Prototype with a Pyrene-Benzimidazole Derivative

| Parameter | Value | Conditions |

|---|---|---|

| Electroluminescence Peak | 454 nm (Blue) | - |

| Turn-on Voltage | 3 V | - |

| CIE Coordinates | (0.1482, 0.1300) | - |

| External Quantum Efficiency (EQE) | 0.35 (± 0.04)% | at 5.5 V |

| Maximum EQE | 4.3 (± 0.3)% | at 3.5 V |

| Luminance | 100 (± 6) cd m⁻² | at 5.5 V |

| Maximum Luminance | 290 (± 10) cd m⁻² | at 7.5 V |

| Power Efficiency | 1.2 (± 0.6) lm W⁻¹ | at 5.5 V |

| Current Efficiency | 0.17 (± 0.2) cd A⁻¹ | at 5.5 V |

Data sourced from a study on pyrene-benzimidazole derivatives as blue emitters for OLEDs. nih.gov

These findings highlight the potential of engineering benzimidazole-based molecules to achieve efficient and color-pure electroluminescence in OLED devices. nih.gov The versatility of the benzimidazole core allows for the tuning of photophysical properties through the attachment of different functional groups, paving the way for the development of next-generation display and lighting technologies. researchgate.net

Photovoltaic Applications

In the realm of solar energy, derivatives of this compound have been explored as sensitizers in dye-sensitized solar cells (DSSCs). nih.govekb.eg These organic dyes play a crucial role in absorbing light and injecting electrons into the semiconductor material of the solar cell. The efficiency of these cells is highly dependent on the molecular structure of the dye. nih.gov

Table 2: Performance of a Dye-Sensitized Solar Cell with a Benzimidazole-Based Dye (SC36)

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (PCE) | 7.38% |

| Short-circuit Current Density (Jsc) | 14.53 mA cm⁻² |

| Open-circuit Voltage (Voc) | 0.71 V |

| Fill Factor (FF) | 0.71 |

Data for the SC36 dye compared to the N719 standard. nih.gov

Furthermore, new small-molecule photovoltaic materials containing a benzimidazole fragment have been developed and tested as electron-transporting materials in perovskite solar cells, demonstrating PCE values up to 10.78% without the need for doping additives. fnkcrr.ru Theoretical studies on ruthenium(II) complexes with 1H-benzo[d]imidazole derivatives have also been conducted to understand the factors influencing their photovoltaic properties. researchgate.net

Non-Linear Optics

The field of non-linear optics (NLO) has also benefited from the unique properties of benzimidazole derivatives. These materials can alter the properties of light that passes through them, a characteristic that is valuable for applications in telecommunications, optical computing, and frequency conversion. Research has shown that certain benzimidazole derivatives exhibit significant NLO responses.

For example, a study on a new benzimidazole derivative, 2-(4'-amino-2'-hydroxyphenyl)-6-nitrobenzimidazole (LEN), reported a remarkably high first hyperpolarizability value of 1197.3 ± 1.2 x 10⁻³⁰ esu in acetone (B3395972) at 1064 nm. researchgate.net This enhancement was attributed to the basicity of the benzimidazole ring and a prototropic effect leading to stronger electronic delocalization. researchgate.net Computational studies using Density Functional Theory (DFT) have also been employed to investigate the NLO properties of various N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles, with some compounds showing promising NLO characteristics. nih.govacs.org

Table 3: Calculated NLO Properties of a Benzimidazole Derivative

| Compound | ⟨α⟩ (a.u.) | βtot (a.u.) |

|---|---|---|

| 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole | High | High |

Qualitative data from a DFT study on benzimidazole-based NLO materials. nih.govacs.org

The potential of benzimidazole L-tartrate single crystals as NLO materials has also been investigated, with studies confirming their thermal stability and optical transparency, which are crucial for NLO device applications. ias.ac.in

Chemical Sensing Platforms

The ability of the this compound structure to interact with various ions and molecules has led to its use in the development of highly sensitive and selective chemosensors. These sensors can detect the presence of specific analytes through changes in their optical properties, such as fluorescence or color.

Design of Fluorescent and Colorimetric Chemosensors for Ions and Molecules

Researchers have successfully designed a variety of fluorescent and colorimetric chemosensors based on benzimidazole derivatives for the detection of a wide range of analytes. These include metal ions like Zn²⁺, Fe²⁺, and Fe³⁺, as well as anions and pH levels. rsc.orgrsc.org

For instance, a novel benzimidazole-based chemosensor demonstrated the ability for colorimetric detection of Fe²⁺ and Fe³⁺ with low detection limits of 1.18 µM and 1.21 µM, respectively. rsc.org The same sensor also exhibited a selective "OFF-ON" fluorescent response to Zn²⁺ with a detection limit of 1.05 µM. rsc.org Other studies have reported benzimidazole derivatives as fluorescent sensors for cyanide and mercury ions, and as colorimetric sensors for hydrogen sulfate (B86663) anions. rsc.orgmdpi.com

Table 4: Examples of Benzimidazole-Based Chemosensors

| Sensor Type | Analyte Detected | Key Feature |

|---|---|---|

| Colorimetric & Fluorometric | Fe²⁺/Fe³⁺ and Zn²⁺ | Dual-channel sensing |

| Fluorometric | Zn²⁺ | "Turn-on" fluorescence |

| Fluorometric | Cyanide & Mercury ions | Reversible detection |

| Colorimetric | Hydrogen sulfate anion | Selective color change |

| Fluorometric | pH | Far-red emission |

Compiled from various studies on benzimidazole-based chemosensors. rsc.orgrsc.orgrsc.orgmdpi.comrsc.org

Mechanisms of Sensing (e.g., Metal-Ion Chelation, pH Sensitivity)

The sensing capabilities of these benzimidazole-based platforms are rooted in specific chemical interactions. A primary mechanism is metal-ion chelation, where the nitrogen atoms in the imidazole (B134444) and benzimidazole rings, and potentially other donor atoms in the molecular structure, coordinate with a metal ion. nih.govmdpi.com This coordination can lead to a variety of responses, including chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation and enhances fluorescence emission. rsc.org

In the case of a Zn²⁺ sensor, the binding of the zinc ion to the benzimidazole derivative can inhibit tautomerization, leading to a "turn-on" fluorescence response. nih.gov The stoichiometry of the complex formed between the sensor and the metal ion is often found to be 2:1 (ligand:metal). acs.org

The pH sensitivity of certain benzimidazole derivatives is another important sensing mechanism. The protonation and deprotonation of the nitrogen atoms in the heterocyclic rings can significantly alter the electronic structure of the molecule, leading to changes in its absorption and fluorescence properties. rsc.orgmdpi.com For example, a benzimidazole-based fluorescent probe was developed that exhibits a strong emission enhancement in the far-red region in response to changes in acidity, with a pKa value of 4.14. rsc.org This makes such compounds promising for monitoring pH variations in various environments, including within living cells. rsc.org

Corrosion Inhibition Studies and Mechanisms

Benzimidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly in aggressive acidic environments. nih.govresearchgate.net The efficacy of these compounds stems from their molecular structure, which includes nitrogen heteroatoms with lone pairs of electrons and aromatic rings with π-electrons. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, creating a protective barrier that impedes the electrochemical processes of corrosion. nih.gov

The mechanism of inhibition by benzimidazole derivatives typically involves the formation of a coordinate bond between the nitrogen atoms and the vacant d-orbitals of the metal. Furthermore, the planar benzimidazole ring can adsorb onto the metal surface through π-electron sharing. This adsorption blocks the active sites for corrosion, thereby reducing both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. Consequently, these compounds often act as mixed-type inhibitors. nih.govresearchgate.net

The adsorption process of benzimidazole derivatives on a metal surface, such as steel, generally follows the Langmuir adsorption isotherm. nih.govrsc.org This indicates the formation of a monolayer of the inhibitor on the metal. The strength and nature of this adsorption can be a combination of physical adsorption (physisorption), involving electrostatic interactions between the charged metal surface and the protonated inhibitor molecule, and chemical adsorption (chemisorption), involving charge sharing or transfer from the inhibitor to the metal surface to form a coordinate bond. rsc.org

Table 1: Corrosion Inhibition Performance of a Representative Benzimidazole Derivative (APhBI) on S235 Steel in 1 M HCl

| Inhibitor Concentration (mM) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |

| 0 | 1259 | - |

| 0.1 | 489 | 61.16 |

| 0.5 | 277 | 78.00 |

| 1.0 | 200 | 84.11 |

| 3.0 | 162 | 87.09 |

| 5.0 | 163 | 87.05 |

Note: The data presented is for 2-(2-aminophenyl)-1H-benzimidazole (APhBI) and is intended to be representative of the behavior of benzimidazole derivatives as corrosion inhibitors. rsc.org This information is provided due to the absence of specific published data for this compound.

Energy Storage Materials

The field of energy storage is actively seeking new materials to enhance the performance of devices like lithium-ion batteries and supercapacitors. Benzimidazole-based structures are emerging as promising candidates for these applications due to their thermal stability, electrochemical activity, and ability to be incorporated into larger polymer networks.

In the context of supercapacitors, which store energy via ion adsorption at the electrode-electrolyte interface, high surface area electrode materials are crucial. Research has shown that grafting benzimidazole onto graphene sheets can produce an electrode material with a high specific capacitance, reaching up to 781 F g⁻¹ at a current density of 0.1 A g⁻¹. rsc.org The benzimidazole functionalization helps to prevent the restacking of graphene sheets, thus maintaining a high accessible surface area for ion adsorption. rsc.org

Furthermore, polyimides incorporating benzimidazole moieties have been developed as high-performance separators for supercapacitors. nih.gov These membranes exhibit excellent thermal stability and good ionic conductivity. A supercapacitor using a benzimidazole-based polyimide separator showed a specific capacitance of 121 F/g and maintained 77% of its capacitance after numerous cycles, outperforming devices with standard cellulose (B213188) separators. nih.gov

For lithium-ion batteries, the development of stable and efficient electrolytes is a key challenge. Benzimidazole derivatives are being explored as components of electrolytes. Specifically, lithium salts of benzimidazoles have been investigated for their potential use in battery electrolytes, leveraging the structural stability of the benzimidazole ring. nih.gov The presence of multiple nitrogen atoms in this compound could potentially facilitate lithium-ion transport, a critical property for electrolyte materials.

While direct application of this compound in energy storage has yet to be reported, its structural components suggest it could serve as a valuable building block. It could be used to functionalize conductive materials like graphene for supercapacitor electrodes or be integrated into polymer backbones for battery separators.

Polymer Science and Advanced Macromolecular Constructs

The ability of this compound to act as a ligand for metal ions is one of its most significant features in materials science. The nitrogen atoms in both the imidazole and benzimidazole rings can donate their lone pair of electrons to coordinate with metal centers, making it a versatile building block for coordination polymers and metal-organic frameworks (MOFs).

As a ligand, this compound can be bidentate, coordinating to a metal center through one nitrogen atom from the imidazole ring and one from the benzimidazole ring. This chelation can lead to the formation of stable, discrete metal complexes or can be used to link multiple metal centers together, forming extended polymeric structures. The resulting coordination polymers can have a variety of architectures, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks.

The specific structure of the resulting polymer is influenced by several factors, including the coordination geometry of the metal ion, the reaction conditions, and the presence of other ligands. For instance, the use of different metal ions like Cu(II), Zn(II), or Co(II) can lead to different structural outcomes. The flexibility of the bond between the imidazole and benzimidazole rings also allows for the formation of diverse and complex structures.

These benzimidazole-based coordination polymers are of interest for a range of applications. For example, those incorporating d¹⁰ metal centers like Zn(II) or Cd(II) are often investigated for their photoluminescent properties, which could be utilized in chemical sensors or light-emitting devices. The thermal stability and potential porosity of these materials also make them candidates for applications in catalysis and gas storage.

Catalytic Applications of 2 Imidazol 1 Yl 1h Benzimidazole and Its Metal Complexes

Role of 2-Imidazol-1-Yl-1H-Benzimidazole (B38484) as a Ligand in Homogeneous Catalysis

As a ligand, this compound and its substituted analogues exhibit strong σ-donating properties, which are crucial for the stabilization of metal complexes and for influencing their catalytic activity. These ligands can form stable complexes with various transition metals, including copper and nickel. The resulting metal complexes have been investigated as catalysts in a number of homogeneous catalytic reactions.